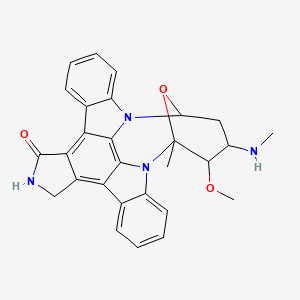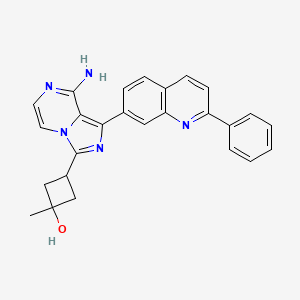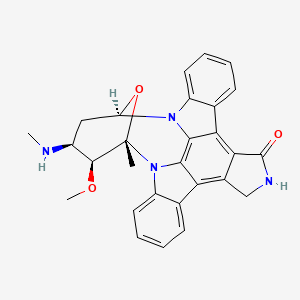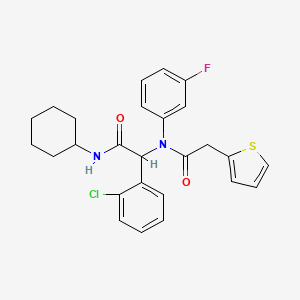![molecular formula C24H23N5O2 B10754798 12-[(4-Methoxyphenyl)methyl]spiro[12,14,15,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclopentane]-11-one](/img/structure/B10754798.png)
12-[(4-Methoxyphenyl)methyl]spiro[12,14,15,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclopentane]-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML258 is a selective inhibitor that targets the interaction between the B-cell lymphoma 2-like 10 protein and the Bcl-2-interacting mediator of cell deathML258 has shown potential in cancer research due to its ability to induce apoptosis in cancer cells by disrupting the interaction between anti-apoptotic and pro-apoptotic proteins .
Preparation Methods
The synthesis of ML258 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a specific reagent to form ML258. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale equipment for synthesis and purification .
Chemical Reactions Analysis
ML258 undergoes various chemical reactions, including:
Oxidation: ML258 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of ML258 can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: ML258 can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Hydrolysis: ML258 can be hydrolyzed under acidic or basic conditions to form hydrolyzed products
Scientific Research Applications
ML258 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: ML258 is used to study the mechanisms of apoptosis in cancer cells.
Drug Discovery: ML258 serves as a lead compound for the development of new drugs targeting the B-cell lymphoma 2 family of proteins.
Biological Studies: ML258 is used to investigate the role of B-cell lymphoma 2-like 10 protein in various biological processes, including cell survival, proliferation, and apoptosis.
Mechanism of Action
ML258 exerts its effects by binding to the hydrophobic groove of the B-cell lymphoma 2-like 10 protein, thereby preventing the binding of pro-apoptotic proteins such as the Bcl-2-interacting mediator of cell death. This disruption leads to the activation of the apoptotic pathway, resulting in programmed cell death. The molecular targets of ML258 include the B-cell lymphoma 2-like 10 protein and other members of the B-cell lymphoma 2 family .
Comparison with Similar Compounds
ML258 is unique among BH3 mimetics due to its high selectivity for the B-cell lymphoma 2-like 10 protein. Similar compounds include:
ABT-199: A selective inhibitor of B-cell lymphoma 2 protein, used in the treatment of chronic lymphocytic leukemia.
Navitoclax: Targets multiple B-cell lymphoma 2 family proteins and is used in cancer research.
WEHI-539: Selectively inhibits the B-cell lymphoma 2-like 1 protein and is used in apoptosis research .
ML258 stands out due to its specificity for the B-cell lymphoma 2-like 10 protein, making it a valuable tool for studying the role of this protein in apoptosis and cancer.
Properties
Molecular Formula |
C24H23N5O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
12-[(4-methoxyphenyl)methyl]spiro[12,14,15,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclopentane]-11-one |
InChI |
InChI=1S/C24H23N5O2/c1-31-18-10-8-16(9-11-18)15-28-22(30)20-21(29-23(28)25-26-27-29)19-7-3-2-6-17(19)14-24(20)12-4-5-13-24/h2-3,6-11H,4-5,12-15H2,1H3 |
InChI Key |
ROLAAOPXUWECGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N6C2=NN=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[2-(1-hydroxypropan-2-yl)-4-methyl-8-(4-methylpent-1-ynyl)-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B10754731.png)



![3-cyclohexyl-1-[[(2R,3S)-10-[(4-fluorophenyl)sulfonylamino]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-2-yl]methyl]-1-methylurea](/img/structure/B10754760.png)
![N-[2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]pyridine-4-carboxamide](/img/structure/B10754765.png)
![methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10754771.png)
![2H-Oxacyclotetradec[2,3-d]isoindole-2,18(5H)-dione, 16-benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-, (E,E)-(5S,9R,12aS,13S,15S,15aS,16S,18aS)-](/img/structure/B10754773.png)
![N-[2-[3,5-dibromo-4-[3-[(9-methylpurin-6-yl)amino]propoxy]phenyl]ethyl]-N,4-dimethylbenzamide](/img/structure/B10754779.png)
![3-fluoro-N-[2-(hydroxymethyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]benzenesulfonamide](/img/structure/B10754783.png)
![1-[(2~{R},3~{S})-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-3-methyl-6-oxidanylidene-5-[(2~{S})-1-oxidanylpropan-2-yl]-3,4-dihydro-2~{H}-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea](/img/structure/B10754785.png)

![N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-oxanyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10754795.png)
